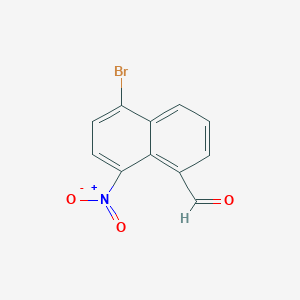
5-Bromo-8-nitro-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H6BrNO3 It is a derivative of naphthalene, featuring both bromine and nitro functional groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde typically involves the bromination and nitration of naphthalenecarboxaldehyde. One common method includes the following steps:
Bromination: Naphthalenecarboxaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8-position.
Industrial Production Methods: Industrial production of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, water, acidic conditions.
Major Products:
Substitution: 5-Amino-8-nitro-1-naphthalenecarboxaldehyde.
Reduction: 5-Bromo-8-amino-1-naphthalenecarboxaldehyde.
Oxidation: 5-Bromo-8-nitro-1-naphthalenecarboxylic acid.
科学研究应用
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive compounds with antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes and pathways, making the compound a valuable tool in biochemical research.
相似化合物的比较
5-Bromo-8-nitro-1,3-dioxane: Similar in having both bromine and nitro groups but differs in the core structure.
5-Bromo-8-nitroisoquinoline: Shares the bromine and nitro functionalities but has a different heterocyclic framework.
5-Bromo-8-nitro-1,4-benzodioxane: Another compound with bromine and nitro groups, differing in the benzodioxane core.
Uniqueness: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and in studies involving aromatic compounds.
属性
分子式 |
C11H6BrNO3 |
|---|---|
分子量 |
280.07 g/mol |
IUPAC 名称 |
5-bromo-8-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6BrNO3/c12-9-4-5-10(13(15)16)11-7(6-14)2-1-3-8(9)11/h1-6H |
InChI 键 |
PELZLDYCMWFUJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)C(=CC=C2[N+](=O)[O-])Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


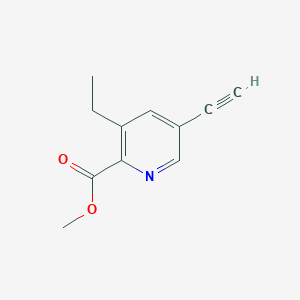
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
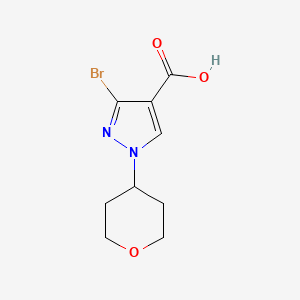
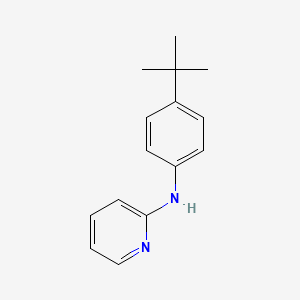

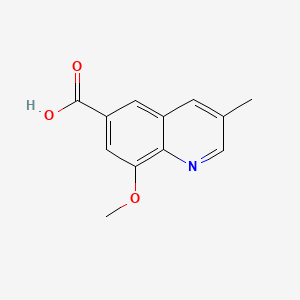
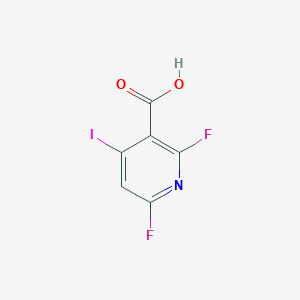


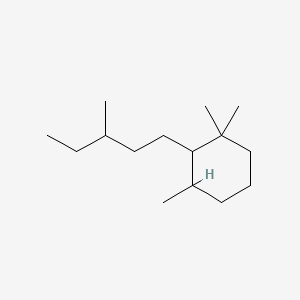
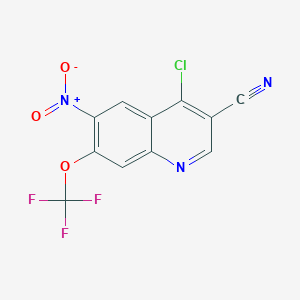
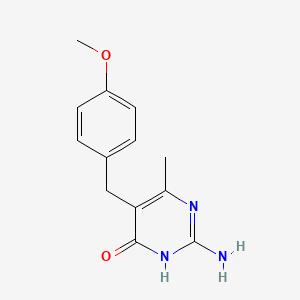
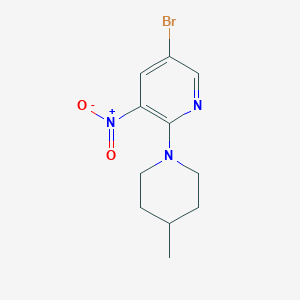
![6-chloro-2-[2-(trimethylsilyl)ethoxy]-3-Pyridinemethanol](/img/structure/B13928751.png)
